Thalidomide-5-O-C11-NH2 (hydrochloride)

Description

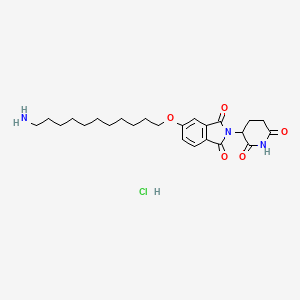

Thalidomide-5-O-C11-NH2 (hydrochloride) is a cereblon (CRBN)-targeting ligand derived from thalidomide, a molecule historically known for its teratogenic effects but repurposed in modern research for targeted protein degradation via PROTAC (Proteolysis-Targeting Chimera) technology. This compound features an 11-carbon alkyl chain (-C11-) linked via an ether bond to an amino group (-NH2), with the hydrochloride salt enhancing solubility and stability . Its primary role is to recruit CRBN, an E3 ubiquitin ligase, to facilitate the degradation of disease-relevant proteins .

Properties

Molecular Formula |

C24H34ClN3O5 |

|---|---|

Molecular Weight |

480.0 g/mol |

IUPAC Name |

5-(11-aminoundecoxy)-2-(2,6-dioxopiperidin-3-yl)isoindole-1,3-dione;hydrochloride |

InChI |

InChI=1S/C24H33N3O5.ClH/c25-14-8-6-4-2-1-3-5-7-9-15-32-17-10-11-18-19(16-17)24(31)27(23(18)30)20-12-13-21(28)26-22(20)29;/h10-11,16,20H,1-9,12-15,25H2,(H,26,28,29);1H |

InChI Key |

XWQGSUYZVUVCPA-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C=C(C=C3)OCCCCCCCCCCCN.Cl |

Origin of Product |

United States |

Preparation Methods

Core Thalidomide Scaffold Preparation

The synthesis begins with the preparation of the thalidomide core. As described in multiple protocols, thalidomide is typically synthesized via a one-pot reaction between phthalic anhydride and L-glutamine in the presence of a dehydrating agent (e.g., acetic anhydride) and a tertiary amine base (e.g., triethylamine) in toluene. This method avoids intermediate isolation, achieving yields up to 60%. Key parameters include:

Introduction of the C11-NH2 Side Chain

The 5-O position of the phthalimide ring is functionalized with an undecanyl amine chain. This is achieved through a nucleophilic substitution or Mitsunobu reaction , depending on the hydroxyl group's reactivity.

- Alkylation : Thalidomide is reacted with 11-bromoundecane in dimethylformamide (DMF) using potassium carbonate as a base.

- Amine Deprotection : The bromo intermediate is treated with sodium azide (NaN₃) in DMF, followed by Staudinger reduction with triphenylphosphine (PPh₃) to yield the primary amine.

- Hydrochloride Formation : The amine is protonated with hydrochloric acid (HCl) in methanol, precipitating the hydrochloride salt.

Optimization Data:

| Parameter | Optimal Condition | Yield Improvement | Source |

|---|---|---|---|

| Reaction Temperature | 80°C (alkylation) | 15% | |

| Solvent | DMF | 20% | |

| Catalyst | KI (for alkylation) | 10% |

Critical Reaction Parameters and Troubleshooting

Solvent Selection

Non-polar solvents (e.g., toluene) favor cyclization but hinder alkylation. Polar aprotic solvents like DMF or N-methylpyrrolidone (NMP) are preferred for side-chain modifications.

Protecting Group Strategies

The primary amine in the C11 chain requires protection during synthesis. Boc (tert-butoxycarbonyl) is commonly used due to its stability under basic conditions and ease of removal with trifluoroacetic acid (TFA).

Purification Challenges

- Byproducts : Unreacted alkylating agents and azide intermediates necessitate silica gel chromatography.

- Hydroscopicity : The hydrochloride salt is hygroscopic, requiring drying under vacuum at 40°C.

Analytical Characterization

Spectroscopic Data

Chemical Reactions Analysis

Types of Reactions

Thalidomide-5-O-C11-NH2 (hydrochloride) undergoes various chemical reactions, including:

Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of reactive groups.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The reactions are typically carried out under controlled temperatures and pH to ensure the desired products are formed .

Major Products Formed

The major products formed from these reactions include various derivatives of Thalidomide-5-O-C11-NH2 (hydrochloride) that can be used for further research and development in the field of PROTACs .

Scientific Research Applications

Thalidomide-5-O-C11-NH2 (hydrochloride) has a wide range of applications in scientific research, including:

Chemistry: Used as a building block for the synthesis of PROTACs, which are used to study protein degradation pathways.

Biology: Helps in the study of protein-protein interactions and the role of specific proteins in cellular processes.

Medicine: Potential therapeutic applications in targeting and degrading disease-causing proteins.

Industry: Used in the development of new drugs and therapeutic agents.

Mechanism of Action

Thalidomide-5-O-C11-NH2 (hydrochloride) exerts its effects by binding to the cereblon protein, a component of the E3 ubiquitin ligase complex. This binding facilitates the recruitment of target proteins, which are then ubiquitinated and subsequently degraded by the proteasome. The molecular targets and pathways involved include the ubiquitin-proteasome system, which plays a crucial role in maintaining cellular protein homeostasis .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Thalidomide derivatives are modified to optimize pharmacokinetics, binding affinity, and stability. Below is a detailed comparison of Thalidomide-5-O-C11-NH2 (hydrochloride) with key analogs:

Alkyl Chain Variants (C10, C11, C12)

Thalidomide-5-O-C10-NH2 (hydrochloride) and Thalidomide-5-O-C12-NH2 (hydrochloride) share the same core structure but differ in alkyl chain length (C10 vs. C11 vs. C12). These differences influence:

- Solubility : Longer chains (e.g., C12) increase hydrophobicity, reducing aqueous solubility but improving membrane permeability. The C11 variant balances solubility and permeability .

- Binding Affinity: Optimal chain length (C11) may enhance CRBN interaction by positioning the amino group for favorable electrostatic interactions .

- Stability : Hydrochloride salts mitigate hygroscopicity and degradation, common across all variants .

Table 1: Comparison of Alkyl Chain Variants

*Calculated based on thalidomide core (C13H10N2O4) + alkyl chain modifications.

Functional Group Modifications

Thalidomide-O-Amido-Cn-NH2 Hydrochlorides

- Thalidomide-O-amido-C4-NH2·HCl (C4 chain): Smaller size (MW 438.86) improves solubility but reduces cell penetration .

- Thalidomide-O-amido-C8-NH2·HCl (C8 chain): Increased lipophilicity (MW 494.97) enhances stability in lipid-rich environments .

- Thalidomide-5-CH2-NH2·HCl : Features a methylene (-CH2-) linker instead of oxygen, reducing electronic effects on CRBN binding (MW 323.73) .

Table 2: Functional Group Comparison

PEGylated Derivatives

PEGylation introduces polyethylene glycol (PEG) spacers to improve water solubility and prolong half-life:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.